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Introduction

Ethyl 2-formylisonicotinate (CAS No: 21908-08-7), with the molecular formula CoHoNO3, is a
key heterocyclic building block in medicinal chemistry and materials science.[1] Its bifunctional
nature, possessing both an aldehyde and an ester group on a pyridine scaffold, makes it a
versatile precursor for the synthesis of a wide array of more complex molecules. This document
provides a detailed guide to its spectroscopic characteristics and a plausible synthetic protocol.

Due to the limited availability of direct experimental spectroscopic data for Ethyl 2-
formylisonicotinate in the public domain, the data presented herein is a combination of
information from available sources and predictions based on the analysis of structurally
analogous compounds. These predictions are grounded in established principles of
spectroscopic interpretation for heterocyclic and carbonyl-containing molecules.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for Ethyl 2-
formylisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~10.1 Singlet 1H
CHO)
~8.9 Doublet 1H Pyridine H6
~8.2 Doublet 1H Pyridine H5
~7.9 Singlet 1H Pyridine H3
Methylene protons (-
~4.4 Quartet 2H
OCH2CHs)
Methyl protons (-
~1.4 Triplet 3H P (

OCH2CHs)

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs, 100 MHZz)

Chemical Shift (6, ppm)

Assignment

~192 Aldehyde Carbonyl (CHO)
~165 Ester Carbonyl (COO)

~155 Pyridine C2

~150 Pyridine C6

~145 Pyridine C4

~125 Pyridine C5

~122 Pyridine C3

~62 Methylene Carbon (-OCH2CHs)
~14 Methyl Carbon (-OCH2CH?3)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~2820, ~2720 Medium C-H stretch of aldehyde
~1730 Strong C=0 stretch of ester
~1700 Strong C=0 stretch of aldehyde

) C=C and C=N stretching of
~1590, ~1470 Medium-Strong

pyridine ring

~1250 Strong C-O stretch of ester
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

179 [M]* (Molecular lon)

150 [M - CHOJ*

134 [M - OCH2CHs]*

106 [M - COOCH2CHs]*

Experimental Protocols
Synthesis of Ethyl 2-formylisonicotinate

A plausible synthetic route to Ethyl 2-formylisonicotinate involves the oxidation of the
corresponding alcohol, Ethyl 2-(hydroxymethyl)isonicotinate. A common and effective method
for this transformation is the use of manganese dioxide (MnQ3) in a suitable organic solvent.

Procedure:

 Dissolution: Dissolve Ethyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in a suitable solvent
such as dichloromethane (DCM) or chloroform (CHCIs).
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» Oxidation: To the stirred solution, add activated manganese dioxide (MnOz, ~5-10
equivalents).

e Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until
the starting material is consumed.

o Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the
manganese dioxide. Wash the celite pad with the solvent used for the reaction.

« Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel using an appropriate eluent system (e.g., a
gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-formylisonicotinate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra would be
recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in
deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform
infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for
oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization
(El) mass spectrometer. The sample would be introduced directly or via a gas chromatograph
(GC-MS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of Ethyl 2-formylisonicotinate.
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Data Analysis and Structure Elucidation
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Caption: Logical workflow for the synthesis and spectroscopic confirmation of Ethyl 2-

formylisonicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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